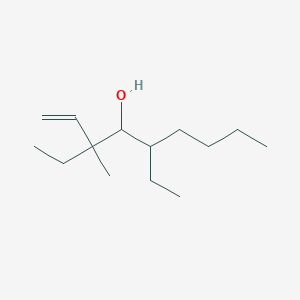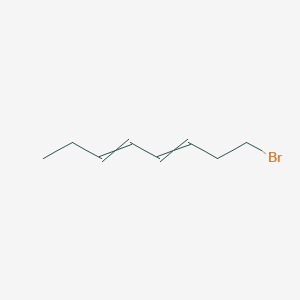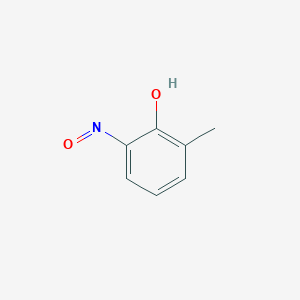
3-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other central nervous system disorders. This particular compound is characterized by the presence of a fluorine atom at the 3-position and a phenyl group at the 5-position of the benzodiazepine core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which undergoes ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization from dichloromethane/light petroleum .
化学反応の分析
Types of Reactions
3-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 3-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. This interaction increases the opening frequency of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties and receptor binding affinity. This structural modification may result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines .
特性
CAS番号 |
60628-89-9 |
|---|---|
分子式 |
C15H11FN2O |
分子量 |
254.26 g/mol |
IUPAC名 |
3-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11FN2O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,(H,17,19) |
InChIキー |
TTZPGQCLBMXJNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)





